

# A Comparative Guide to CCK1 Receptor Agonists: SR 146131 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor agonist **SR 146131** with another prominent agonist, A-71623. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

## **Quantitative Data Summary**

The following table summarizes the in vitro and in vivo pharmacological data for **SR 146131** and A-71623. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.



| Parameter                                               | SR 146131                                   | A-71623                        | Reference<br>Compound |
|---------------------------------------------------------|---------------------------------------------|--------------------------------|-----------------------|
| Binding Affinity                                        |                                             |                                |                       |
| IC50 (hCCK1R)                                           | 0.56 ± 0.10 nM[1]                           | 3.7 nM (guinea pig pancreas)   | CCK-8 (Ki ≈ 0.6-1 nM) |
| IC50 (CCK2R)                                            | 162 ± 27 nM[2]                              | 4500 nM (cerebral cortex)      |                       |
| In Vitro Potency                                        |                                             |                                | _                     |
| EC50 (Ca2+ Release)                                     | 1.38 ± 0.06 nM[1]                           | Full agonist activity reported | CCK-8                 |
| EC50 (IP1 Formation)                                    | 18 ± 4 nM[1]                                | Full agonist activity reported | CCK-8                 |
| In Vitro Efficacy                                       |                                             |                                |                       |
| Ca2+ Release                                            | Full agonist[1]                             | Full agonist                   | Full agonist          |
| IP1 Formation                                           | Full agonist[1]                             | Full agonist                   | Full agonist          |
| MAPK Activation                                         | Partial agonist[1]                          | Not explicitly stated          | Full agonist          |
| In Vivo Efficacy                                        |                                             |                                |                       |
| Inhibition of Gastric<br>Emptying (ED50, p.o.,<br>mice) | 66 μg/kg[3]                                 | -                              | -                     |
| Inhibition of Gallbladder Emptying (ED50, p.o., mice)   | 2.7 μg/kg[3]                                | -                              | -                     |
| Reduction of Food<br>Intake                             | Effective from 0.1<br>mg/kg (p.o., rats)[3] | Suppresses food intake         | CCK-8                 |

# **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may vary between individual studies.

## **Radioligand Binding Assay**

This assay measures the affinity of a compound for the CCK1 receptor by assessing its ability to displace a radiolabeled ligand.

#### Workflow:







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio SR 146131 | Cas# 221671-61-0 [glpbio.cn]
- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CCK1 Receptor Agonists: SR 146131 and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682613#comparing-sr-146131-and-other-cck1-receptor-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com